1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Medicinal Chemistry Regioisomer Comparison Procurement Differentiation

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887625-43-6) is a heterocyclic small molecule belonging to the 3,5-disubstituted-1,2,4-thiadiazole class, bearing a piperazine moiety at the 5-position and an ortho-fluorophenyl group at the 3-position of the thiadiazole ring. With a molecular formula of C₁₂H₁₃FN₄S and a molecular weight of 264.32 g/mol, the compound contains the 1,2,4-thiadiazole core—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a piperazine ring that provides a basic amine handle for further derivatization or salt formation.

Molecular Formula C12H13FN4S
Molecular Weight 264.32 g/mol
CAS No. 887625-43-6
Cat. No. B6333264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
CAS887625-43-6
Molecular FormulaC12H13FN4S
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NS2)C3=CC=CC=C3F
InChIInChI=1S/C12H13FN4S/c13-10-4-2-1-3-9(10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
InChIKeyLXVLSLQAGSMZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887625-43-6): Procurement-Grade Overview for Scientific Selection


1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887625-43-6) is a heterocyclic small molecule belonging to the 3,5-disubstituted-1,2,4-thiadiazole class, bearing a piperazine moiety at the 5-position and an ortho-fluorophenyl group at the 3-position of the thiadiazole ring . With a molecular formula of C₁₂H₁₃FN₄S and a molecular weight of 264.32 g/mol, the compound contains the 1,2,4-thiadiazole core—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a piperazine ring that provides a basic amine handle for further derivatization or salt formation . The compound is commercially available at purities of ≥95% (Fluorochem) to ≥98% (MolCore, Leyan) and is classified under GHS07 with H302/H315/H319/H335 hazard statements . Its structural signature—the ortho (2-position) fluorine substitution on the phenyl ring—distinguishes it from regioisomeric and halo-substituted analogs and may influence target binding conformation, metabolic stability, and physicochemical properties relevant to CNS drug discovery programs targeting the 1,2,4-thiadiazol-5-ylpiperazine pharmacophore [1].

Why 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine Cannot Be Interchanged with Generic Analogs: A Procurement Risk Assessment


Within the 1,2,4-thiadiazol-5-ylpiperazine series, even seemingly minor modifications—such as repositioning a single fluorine atom from the ortho to the para position on the phenyl ring—produce chemically distinct entities with different CAS numbers (887625-43-6 vs. 1062512-45-1), InChI Keys, and potentially divergent biological target engagement profiles . The ortho-fluorine substitution creates a unique steric and electronic environment at the thiadiazole–phenyl junction that may alter the dihedral angle between the aromatic rings, affecting molecular recognition at biological targets [1]. Furthermore, the published patent literature explicitly enumerates specific substitution patterns on the 3-phenyl ring of 1,2,4-thiadiazol-5-ylpiperazines as individually claimed chemical entities for neurodegenerative disease applications, underscoring that unverified analog substitution carries the risk of introducing untested pharmacological activity, altered metabolic fate, or loss of patent-relevant intellectual property position [2]. For procurement decisions in medicinal chemistry programs, substituting the ortho-fluorophenyl compound with a para-fluoro, chloro, or unsubstituted phenyl analog without experimental validation introduces uncontrolled variables into SAR datasets and may compromise the reproducibility of biological assays [1].

Quantitative Differentiation Evidence: 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine vs. Closest Analogs


Regioisomeric Differentiation: 2-Fluorophenyl vs. 4-Fluorophenyl Analog — Structural Identity and Procurement Cost

The target compound (CAS 887625-43-6) bears a 2-fluorophenyl (ortho-fluoro) substituent at the 3-position of the 1,2,4-thiadiazole ring, in contrast to its closest regioisomeric analog, 1-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 1062512-45-1), which carries the fluorine at the para position . Both compounds share identical molecular formula (C₁₂H₁₃FN₄S, MW 264.32) and the same vendor-specified purity (95.0%), yet exhibit different InChI Keys (LXVLSLQAGSMZGT-UHFFFAOYSA-N vs. BQQZKLBOWGASRE-UHFFFAOYSA-N), confirming they are distinct chemical entities . The ortho-fluorine substitution introduces a steric ortho-effect that can restrict rotation around the phenyl–thiadiazole bond, potentially altering the conformational ensemble available for target binding relative to the para-substituted analog [1]. From the same supplier (Fluorochem), the 2-fluorophenyl compound is priced at £940.00 per 2 g, representing a ~52% price premium over the 4-fluorophenyl analog at £620.00 per 2 g, reflecting differences in synthetic accessibility and market demand for the ortho-substituted regioisomer .

Medicinal Chemistry Regioisomer Comparison Procurement Differentiation

Vendor Purity Specification Tiering: Minimum 95% vs. NLT 98% Grades for 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Commercially available batches of the target compound are offered at two distinct purity grades across vendors: a standard grade of ≥95% (Fluorochem, CymitQuimica, CheMenu) and a high-purity grade of ≥98% (MolCore, Leyan) . The 3-percentage-point purity difference between 95% and 98% corresponds to a reduction in total impurity burden from ≤5% to ≤2%, a factor of 2.5× lower . In the context of biological assay reproducibility, unidentified impurities at the 5% level can contribute to off-target effects, confounding SAR interpretation—particularly when the compound is used as a starting material for further synthetic elaboration where impurity carry-through can propagate . The availability of ISO-certified high-purity material (MolCore) provides an option for laboratories requiring documented quality systems for regulatory-facing studies .

Quality Control Purity Specification Vendor Comparison

GHS Hazard Classification: Identical Profile Between 2-Fluorophenyl and 4-Fluorophenyl Regioisomers — No Differential Safety Advantage

Both the 2-fluorophenyl (CAS 887625-43-6) and 4-fluorophenyl (CAS 1062512-45-1) regioisomers carry identical GHS hazard classifications when sourced from the same vendor: GHS07 pictogram, Signal Word 'Warning', Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary phrase sets (P101, P260, P264, P270, P271, P280, P301+P310, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501) are also identical across the two compounds . This indicates that the regioisomeric fluorine position does not materially alter the acute toxicity or irritancy hazard profile that drives GHS classification for this chemical series, and that safety handling protocols can be standardized across ortho- and para-fluoro analogs without requiring compound-specific modifications .

Safety Assessment GHS Classification Regioisomer Hazard Comparison

Class-Level Patent Evidence: 1,2,4-Thiadiazol-5-ylpiperazine Scaffold Enumerated for Neurodegenerative Disease Applications

The 1,2,4-thiadiazol-5-ylpiperazine scaffold, of which the target compound is a specific 3-(2-fluorophenyl)-substituted exemplar, is explicitly claimed in patent AU2012280420B2 as useful for the treatment of neurodegenerative diseases including Alzheimer's disease, Parkinson's disease, frontotemporal dementia, and multiple system atrophy [1]. Within this patent family, multiple 3-fluorophenyl-substituted variants are individually enumerated as distinct chemical entities (e.g., 5-[4-(2-cyclohexylethyl)piperazin-1-yl]-3-(3-fluorophenyl)-1,2,4-thiadiazole and 3-(3-fluorophenyl)-5-[4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]-1,2,4-thiadiazole), establishing precedent that fluorophenyl substitution at the 3-position of the thiadiazole ring is a pharmacophoric feature within this intellectual property space [1]. Additionally, patent CA2641453A1 discloses 1,2,4-thiadiazole derivatives incorporating fluorobenzyl substitution patterns for neuroprotective applications targeting α-synucleinopathies [2]. A related body of primary literature on 1,2,4-thiadiazole derivatives has demonstrated their ability to inhibit glutamate-stimulated Ca²⁺ uptake in neuronal models, a mechanism relevant to excitotoxicity in neurodegeneration, with structure–activity relationships modulated by substituent identity and position on the thiadiazole and phenyl rings [3].

Neurodegenerative Disease Patent Landscape Pharmacophore Scaffold

Recommended Application Scenarios for 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887625-43-6) Based on Verified Evidence


Exploratory Structure–Activity Relationship (SAR) Studies on 3-Substituted 1,2,4-Thiadiazol-5-ylpiperazines

The target compound serves as a key ortho-fluoro reference point within a systematic SAR matrix comparing 2-fluoro, 3-fluoro, and 4-fluoro phenyl substitution at the 3-position of the 1,2,4-thiadiazole core. As demonstrated by the structural enumeration in patent AU2012280420B2, the position of fluorine substitution is a critical variable in this pharmacophore class . Procurement of the ortho-fluoro variant alongside its para-fluoro regioisomer (CAS 1062512-45-1) enables direct head-to-head comparison of fluorine position on in vitro potency, selectivity, and physicochemical properties. Laboratories should select the ≥98% purity grade (MolCore, Leyan) to minimize impurity-related artifacts in dose–response assays .

Neurodegenerative Disease-Focused Screening Library Construction

Given that 1,2,4-thiadiazol-5-ylpiperazine derivatives constitute a claimed chemotype for neurodegenerative disease treatment—including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia as enumerated in the patent family AU2012280420B2 and CA2641453A1 —the target compound is a structurally relevant entry for inclusion in targeted screening libraries. The published class-level evidence of 1,2,4-thiadiazole-mediated inhibition of glutamate-stimulated Ca²⁺ uptake in neuronal models [3] provides mechanistic precedent, though the specific activity of CAS 887625-43-6 remains uncharacterized. Procurement of the 95% purity grade (Fluorochem) may be sufficient for primary screening at 10–100 µM concentrations where minor impurity effects are diluted below biologically relevant thresholds.

Synthetic Intermediate for Piperazine-Functionalized Probe Molecules

The free piperazine NH of the target compound provides a nucleophilic handle for further derivatization—including acylation, sulfonylation, reductive amination, and urea formation—enabling the generation of focused libraries for target identification or chemical probe development. The ortho-fluorine substituent may confer distinct conformational preferences compared to the para-fluoro analog (as reflected by their different InChI Keys and the known ortho-effect on aryl–heteroaryl dihedral angles), which could translate into differential binding modes when elaborated into larger probe molecules . The competitive pricing of the 4-fluorophenyl analog (£620.00/2 g vs. £940.00/2 g) provides a cost-saving option for large-scale synthetic campaigns, but only if the para-fluoro regioisomer has been experimentally validated to produce probes with comparable target engagement to those derived from the ortho-fluoro starting material.

Analytical Reference Standard for LC-MS or HPLC Method Development

The ≥98% purity grade of the target compound (MolCore, ISO-certified; Leyan) supports its use as a chromatographic reference standard for quantifying related 1,2,4-thiadiazol-5-ylpiperazine analogs in reaction monitoring, purity assessment, or stability studies . The well-defined molecular characteristics—including the canonical SMILES (FC1=CC=CC=C1C1=NSC(N2CCNCC2)=N1), InChI Key (LXVLSLQAGSMZGT-UHFFFAOYSA-N), and molecular formula (C₁₂H₁₃FN₄S, mono-isotopic mass 264.084 Da)—enable unambiguous identification by high-resolution mass spectrometry . The consistent GHS hazard profile shared with regioisomeric analogs supports standardized laboratory handling protocols across compound series .

Quote Request

Request a Quote for 1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.